molecular formula C17H29ClN2O2S B13736924 3-Amino-4-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride CAS No. 100811-79-8

3-Amino-4-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride

Cat. No.: B13736924
CAS No.: 100811-79-8
M. Wt: 360.9 g/mol
InChI Key: LQGSNQGBQKDTKP-UHFFFAOYSA-N
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Description

2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is a chemical compound with the molecular formula C16H28ClN2O2S. It is known for its unique structure, which includes an amino group, a butoxy group, and a sulfanylethyl-diethylazanium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3-amino-4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Sulfanylethylation: The acid chloride is then reacted with 2-mercaptoethylamine to introduce the sulfanylethyl group.

    Quaternization: The final step involves the quaternization of the amine group with diethyl sulfate to form the diethylazanium chloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The butoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products

Scientific Research Applications

2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-4-methoxybenzoyl)sulfanylethyl-diethylazanium chloride
  • 2-(3-amino-4-ethoxybenzoyl)sulfanylethyl-diethylazanium chloride
  • 2-(3-amino-4-propoxybenzoyl)sulfanylethyl-diethylazanium chloride

Uniqueness

2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is unique due to its butoxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

100811-79-8

Molecular Formula

C17H29ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium;chloride

InChI

InChI=1S/C17H28N2O2S.ClH/c1-4-7-11-21-16-9-8-14(13-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H

InChI Key

LQGSNQGBQKDTKP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)SCC[NH+](CC)CC)N.[Cl-]

Origin of Product

United States

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